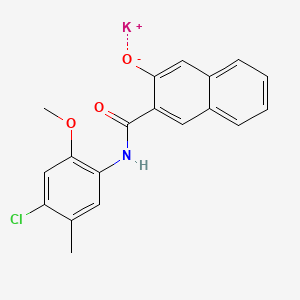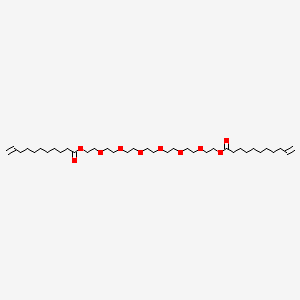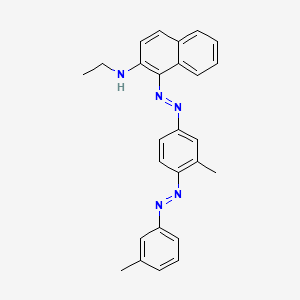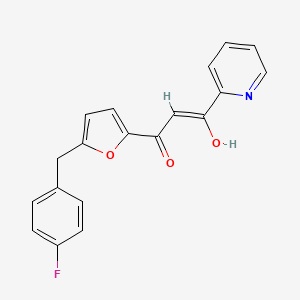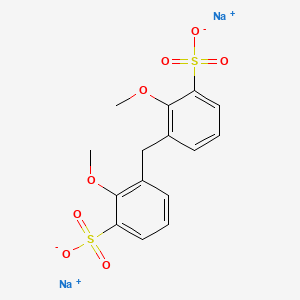
Disodium methylenebis(methoxybenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium methylenebis(methoxybenzenesulphonate) is a chemical compound with the molecular formula C15H14Na2O8S2. It is known for its unique structure, which includes two methoxybenzenesulphonate groups connected by a methylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium methylenebis(methoxybenzenesulphonate) typically involves the reaction of methoxybenzenesulphonic acid with formaldehyde in the presence of a base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
2C7H7O4S+CH2O→C15H14O8S2Na2+2H2O
Industrial Production Methods
In industrial settings, the production of disodium methylenebis(methoxybenzenesulphonate) involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium methylenebis(methoxybenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted benzenesulphonates .
Wissenschaftliche Forschungsanwendungen
Disodium methylenebis(methoxybenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of disodium methylenebis(methoxybenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4,4’-methylenebis(benzenesulphonate): Similar structure but lacks methoxy groups.
Disodium 2,2’-methylenebis(benzenesulphonate): Another similar compound with different substitution patterns.
Uniqueness
Disodium methylenebis(methoxybenzenesulphonate) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .
Eigenschaften
CAS-Nummer |
93857-04-6 |
|---|---|
Molekularformel |
C15H14Na2O8S2 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
disodium;2-methoxy-3-[(2-methoxy-3-sulfonatophenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H16O8S2.2Na/c1-22-14-10(5-3-7-12(14)24(16,17)18)9-11-6-4-8-13(15(11)23-2)25(19,20)21;;/h3-8H,9H2,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZUOOTLGJABECBZ-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C=CC=C1S(=O)(=O)[O-])CC2=C(C(=CC=C2)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



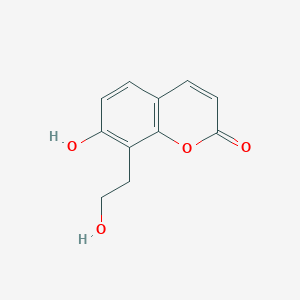
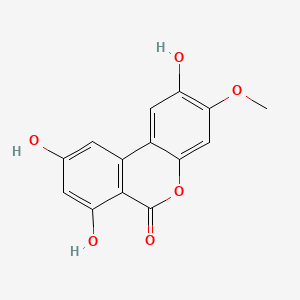
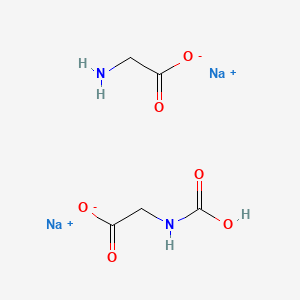
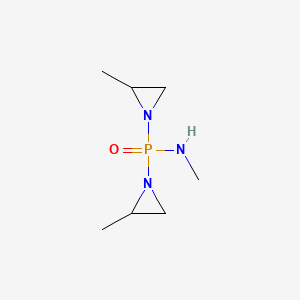
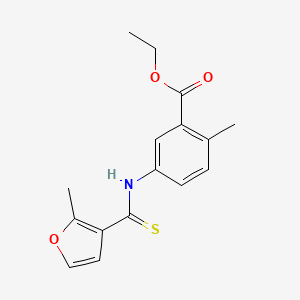
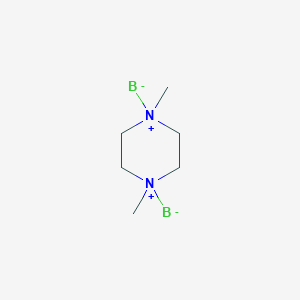
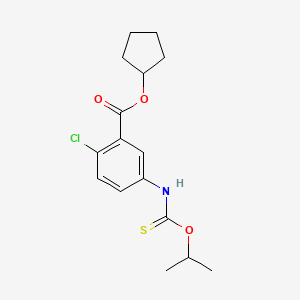

![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
